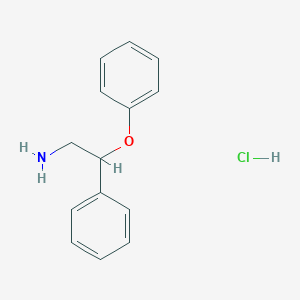

(2-Amino-1-phenylethoxy)benzene hydrochloride

Description

(2-Amino-1-phenylethoxy)benzene hydrochloride is a substituted aromatic compound featuring a phenoxy group linked to a phenylethylamine moiety, with an amino group at the second carbon of the ethoxy chain. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical or industrial applications.

Properties

IUPAC Name |

2-phenoxy-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMHRAIVTOFIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111143-04-5 | |

| Record name | (2-amino-1-phenylethoxy)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-phenylethoxy)benzene hydrochloride typically involves the reaction of 2-phenoxy-2-phenylethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

- Dissolving 2-phenoxy-2-phenylethan-1-amine in an appropriate solvent.

- Adding hydrochloric acid dropwise while maintaining the temperature.

- Stirring the reaction mixture until the formation of the desired product is complete.

- Isolating the product by filtration and drying .

Industrial Production Methods: In an industrial setting, the production of (2-Amino-1-phenylethoxy)benzene hydrochloride may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The process may also include purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-phenylethoxy)benzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Amino-1-phenylethoxy)benzene hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethoxy)benzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy moiety can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns: The target compound lacks methoxy or hydroxy groups present in analogs like methyl amino(2-methoxyphenyl)acetate hydrochloride () and estilefrine hydrochloride (). This absence may reduce its polarity compared to these derivatives.

- Salt Forms : All listed compounds utilize hydrochloride salts for stability, suggesting shared handling and storage requirements.

Physicochemical Properties

Limited solubility or melting point data are available for the target compound. However, comparisons can be inferred from analogs:

- Methyl amino(2-methoxyphenyl)acetate hydrochloride (): The methoxy group enhances lipophilicity, while the ester group may confer moderate hydrolytic instability.

- 1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene (): The hydroxyethyl group increases water solubility, making it suitable for oxidative hair dye formulations (up to 3% concentration as a salt).

- Estilefrine hydrochloride (): The hydroxy and ethylamino groups likely contribute to its adrenergic activity, with applications in vasoconstriction or nasal decongestion.

Biological Activity

(2-Amino-1-phenylethoxy)benzene hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-1-(phenylethoxy)benzene hydrochloride, characterized by an amino group and an ether linkage. Its molecular formula is , with a molecular weight of 255.76 g/mol. The structure can be represented as follows:

The biological activity of (2-Amino-1-phenylethoxy)benzene hydrochloride is believed to involve several mechanisms:

- Enzyme Inhibition : The amino group can interact with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

Research has highlighted various biological activities associated with (2-Amino-1-phenylethoxy)benzene hydrochloride:

1. Anticancer Properties

Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 | Induction of apoptosis |

| HeLa (Cervical) | 30.50 | Cell cycle arrest |

| A549 (Lung) | 20.00 | Reactive oxygen species generation |

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 40 |

| IL-1β | 50 |

3. Neuroprotective Effects

Research indicates neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of (2-Amino-1-phenylethoxy)benzene hydrochloride on human breast cancer cells. The results showed significant reduction in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.